N1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound with potential applications in pharmaceutical research. It belongs to a class of compounds known as oxalamides, which are characterized by the presence of oxalamide functional groups. This compound is particularly noted for its structural complexity, incorporating thiophene rings and hydroxyethoxy groups, which may contribute to its biological activity.
The synthesis of N1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves several key steps:
Technical details such as reaction conditions (temperature, solvent, catalysts) and yields are crucial for optimizing this synthesis process.
The molecular structure of N1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can be described as follows:
Property | Value |
---|---|
Molecular Weight | 345.39 g/mol |
InChI Key | InChI=1S/C17H17N2O4S |
Canonical SMILES | CC(C(C1=CSC=C1)OCCO)N(C(=O)C(=O)NCC(C2=CSC=C2)OCCO) |
The chemical reactivity of N1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can include:
Technical details regarding reaction conditions, such as temperature and catalysts used, are essential for understanding these processes.
The mechanism of action for N1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is not fully elucidated but may involve:
Data on specific interactions with biological targets would enhance understanding of its mechanism.
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Stability | Stable under normal conditions |
Relevant analyses such as spectroscopy (e.g., NMR, IR) and chromatography (e.g., HPLC) can provide insights into purity and structural integrity.
N1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has potential applications in:
This compound's unique structure suggests it could play a significant role in advancing research in multiple scientific fields.
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7